(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine
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Overview
Description
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with a 2,2-difluoroethyl group at the nitrogen atom and an amine group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the 2,2-Difluoroethyl Group: The 2,2-difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethylating agent such as 2,2-difluoroethyl bromide.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R)-1-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid
- (3R)-1-(2,2-difluoroethyl)pyrrolidine-3-ol
- (3R)-1-(2,2-difluoroethyl)pyrrolidine-3-thiol
Uniqueness
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine is unique due to the presence of both the difluoroethyl group and the amine group, which confer distinct chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as the (3R) enantiomer may exhibit different pharmacological properties compared to its (3S) counterpart.
Properties
Molecular Formula |
C6H12F2N2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)4-10-2-1-5(9)3-10/h5-6H,1-4,9H2/t5-/m1/s1 |
InChI Key |
STFHSLYWFPMOHR-RXMQYKEDSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC(F)F |
Canonical SMILES |
C1CN(CC1N)CC(F)F |
Origin of Product |
United States |
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